molecular formula C12H14N2OS B14020857 5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine

5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine

Cat. No.: B14020857
M. Wt: 234.32 g/mol
InChI Key: LYKQRWPPMHLXJT-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine is a thiazole derivative characterized by a central five-membered aromatic ring containing one sulfur and one nitrogen atom. The compound is substituted at the 5-position with a 4-methoxy-3,5-dimethylphenyl group, which introduces steric bulk and electronic modulation via methoxy and methyl groups.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

5-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2OS/c1-7-4-9(5-8(2)11(7)15-3)10-6-14-12(13)16-10/h4-6H,1-3H3,(H2,13,14)

InChI Key

LYKQRWPPMHLXJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=CN=C(S2)N

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method is the cornerstone for preparing 2-aminothiazoles, including the target compound:

  • Starting materials:

    • α-haloketones (specifically α-bromo or α-chloro ketones with the 4-methoxy-3,5-dimethylphenyl substituent)
    • Thiourea or substituted thioureas
  • Reaction conditions:

    • Typically carried out in ethanol or other polar solvents
    • Mild heating or reflux conditions
    • Acidic or neutral pH to facilitate cyclization
  • Mechanism:
    The nucleophilic sulfur atom of thiourea attacks the electrophilic α-haloketone, followed by intramolecular cyclization and elimination of halide to form the thiazole ring with an amino group at the 2-position.

  • Outcome:
    Formation of 5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine with good to excellent yields depending on reaction optimization.

One-Pot Multi-Step Synthesis via α-Active Methylene Ketones

A more recent, efficient approach involves a one-pot synthesis starting from α-active methylene ketones:

  • Procedure:

    • Bromination of the α-active methylene ketone (e.g., 4-methoxy-3,5-dimethylacetophenone) using N-bromosuccinimide (NBS) and benzoyl peroxide as radical initiator in ethanol at room temperature.
    • Addition of potassium thiocyanate to form α-thiocyanato ketone intermediate.
    • Subsequent condensation with primary amines (ammonia or substituted amines) to form the thiazole ring.
  • Advantages:

    • Avoids isolation of intermediates
    • High yields (typically 70-85%)
    • Simplified purification by crystallization without chromatography
  • Example:
    The synthesis of 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine analogs using acetone and p-toluidine as model substrates demonstrates the applicability of this method to substituted phenyl ketones.

Substitution Reactions for Amino Group Introduction

In some cases, the thiazole ring is first constructed with a halogen substituent at the 2-position, which is then substituted by ammonia or primary amines:

  • Method:

    • Nucleophilic aromatic substitution of 2-halothiazoles with ammonia or amines under reflux in polar solvents.
    • Catalysts or bases may be used to facilitate substitution.
  • Outcome:
    Efficient introduction of the amino group at the 2-position, yielding 2-aminothiazole derivatives with desired aryl substitution.

Coupling and Functional Group Transformations

For more complex derivatives or analogs, coupling reactions such as amide bond formation or Suzuki coupling are employed after thiazole ring formation:

  • Examples:
    • Coupling of amino-thiazole intermediates with acid chlorides or boronic acids to introduce further substituents.
    • Use of palladium-catalyzed cross-coupling reactions for aryl group modifications.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Hantzsch Thiazole Synthesis α-Haloketones, Thiourea Reflux in ethanol, acidic pH 65-90 Well-established, straightforward Requires α-haloketone synthesis
One-Pot Bromination-Thiocyanation-Amine α-Active methylene ketone, NBS, KSCN, amines Room temperature to reflux 70-85 Efficient, no chromatography needed Limited to suitable ketones
Nucleophilic Substitution on 2-Halothiazoles 2-Halothiazoles, Ammonia or primary amines Reflux in polar solvents 60-80 Versatile for amino group introduction Requires halogenated intermediate
Coupling Reactions (e.g., Suzuki, Amide) Amino-thiazoles, Boronic acids, Acid chlorides Pd-catalyst, base, reflux 50-75 Enables complex substitutions Multi-step, requires catalysts

Research Findings and Optimization Notes

  • Reaction Optimization:
    Studies have shown that solvent choice, temperature control, and reagent stoichiometry significantly affect yields and purity. For example, ethanol is often preferred for its polarity and ease of removal.

  • Catalysts and Bases:
    The use of bases such as triethylamine or potassium carbonate can improve nucleophilic substitution efficiency. Radical initiators like benzoyl peroxide are crucial in bromination steps.

  • Purification:
    Crystallization from ethanol or recrystallization from dioxane is commonly employed. Chromatographic purification is generally avoided in industrial-scale syntheses to reduce cost and complexity.

  • Environmental and Cost Considerations: One-pot methods minimize solvent use and waste generation, aligning with green chemistry principles. Continuous flow synthesis adaptations are under investigation for scale-up.

Chemical Reactions Analysis

5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: It has shown promise in biological assays for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents targeting diseases such as cancer and infections.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to the inhibition of specific biological processes. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Comparison with Similar Compounds

Structural Analog: (E)-5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

Core Structure :

  • Thiadiazole (two nitrogen atoms, one sulfur atom in the ring).
  • Substituent: 3,5-dimethylphenyl at the 5-position.

Key Differences :

  • Heterocycle : The thiadiazole core (1,3,4-thiadiazole) differs from the thiazole in electronic properties and hydrogen-bonding capacity due to an additional nitrogen atom.
  • Biological Activity : Exhibits insecticidal and fungicidal activities, attributed to its planar structure and hydrogen-bonding motifs .
  • Synthesis : Prepared via condensation of 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-methylthio benzaldehyde, yielding intramolecular C–H···N hydrogen bonds that stabilize a planar conformation .

Pharmacopeial Thiazole Derivatives

Examples :

  • Thiazol-5-ylmethyl carbamates (e.g., compounds with ureido and hydroperoxypropan-2-yl substituents) .

Key Differences :

  • Complexity: These derivatives feature elaborate side chains (e.g., ethoxycarbonylamino, hydroperoxy groups) designed for specific bioactivity, possibly as protease inhibitors or enzyme modulators.
  • Functionality : The thiazol-5-ylmethyl group enhances binding to hydrophobic pockets in biological targets, whereas the target compound’s simpler structure may prioritize solubility or synthetic accessibility.

Implications :
The target compound’s lack of extended substituents may limit its potency compared to pharmacopeial analogs but improve metabolic stability .

Substituent Analog: Tris(4-methoxy-3,5-dimethylphenyl)phosphine

Core Structure :

  • Phosphine with three 4-methoxy-3,5-dimethylphenyl groups .

Key Differences :

  • Application : Used in catalysis (e.g., cross-coupling reactions), leveraging the steric and electronic properties of the aryl substituent.
  • Electronic Effects : The methoxy and methyl groups in the substituent enhance electron density and steric hindrance, which in the target compound could influence π-π stacking or hydrogen-bonding interactions.

Comparative Data Table

Compound Name Core Structure Biological/Chemical Activity Key Features References
5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine Thiazole Not explicitly reported (theoretical) 4-Methoxy-3,5-dimethylphenyl substituent; potential H-bond donor (NH2)
(E)-5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Insecticidal, fungicidal Planar structure; intramolecular C–H···N bonds
Thiazol-5-ylmethyl carbamate derivatives Thiazole Pharmacopeial (unspecified) Complex substituents; high bioactivity potential
Tris(4-methoxy-3,5-dimethylphenyl)phosphine Phosphine Catalysis Steric/electronic modulation via aryl groups

Research Findings and Insights

  • Hydrogen Bonding : The planar conformation of thiadiazole analogs (e.g., intramolecular C–H···N bonds) enhances stability and biological activity, a feature that could be engineered into the target compound via substituent modification .
  • Synthetic Flexibility : The 4-methoxy-3,5-dimethylphenyl group’s prevalence in diverse compounds (e.g., phosphines, thiazoles) highlights its versatility in tuning electronic and steric properties .
  • Biological Potential: While thiadiazoles exhibit proven agrochemical activity, the target compound’s thiazole core may offer advantages in drug design due to its prevalence in FDA-approved therapeutics .

Biological Activity

5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies from recent research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators . Furthermore, studies suggest that this compound may disrupt cellular processes in cancer cells by targeting various signaling pathways, although the exact molecular pathways remain to be fully elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is critical for optimizing their biological activity. Research indicates that modifications at specific positions on the thiazole ring can significantly affect potency and selectivity against various biological targets. For example:

Compound ModificationBiological ActivityIC50 (µM)
Methyl group at C-4Increased COX-2 inhibition0.3
Halogen substitutionEnhanced antibacterial activityVaries
Aromatic substitutionsImproved anticancer activity0.78

These findings suggest that careful structural modifications can lead to enhanced therapeutic profiles.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For example, a series of thiazole compounds were evaluated against various cancer cell lines, showing promising results:

  • Compound 8a exhibited moderate activity against colon and breast cancer cell lines with GI50 values ranging from 75% to 96% .
  • N-acylated thiazoles demonstrated selective action towards leukemia and prostate cancer cells, with IC50 values as low as 0.40 µM against VEGFR-2 .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies indicate that thiazole derivatives possess antibacterial activity against Mycobacterium tuberculosis:

  • The compound series showed sub-micromolar minimum inhibitory concentrations (MICs), indicating strong bactericidal effects against replicating bacteria .

Additionally, some derivatives have shown antifungal properties against strains such as Candida albicans, enhancing their therapeutic applicability in infectious diseases .

Case Studies

  • Anti-inflammatory Activity : A study highlighted the compound's ability to inhibit COX enzymes effectively, leading to reduced inflammation markers in vivo models.
  • Anticancer Evaluation : In vitro assays demonstrated that thiazole derivatives could induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms .
  • Antimicrobial Efficacy : Research on thiazole derivatives indicated significant activity against M. tuberculosis, with selectivity over mammalian cells being a key feature for potential drug development .

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